molecular formula C12H13NO3 B6344335 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1240579-05-8

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6344335
CAS No.: 1240579-05-8
M. Wt: 219.24 g/mol
InChI Key: GDKKNIZKDNPAQQ-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions for synthesizing this compound include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-ethyl-6-methoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-13-10-7-9(16-2)5-4-8(10)6-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKKNIZKDNPAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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